Part 1: Chemical Identity & Structural Architecture
Part 1: Chemical Identity & Structural Architecture
Technical Whitepaper: Furfuryl Benzoate
Executive Summary: The Furan-Benzoate Interface Furfuryl benzoate (CAS: 34171-46-5) represents a distinct class of heteroaromatic esters where a furan moiety is linked to a benzene ring via a methylene-ester bridge.[1][2] While structurally related to common flavoring agents like furfuryl acetate (FEMA 2493), furfuryl benzoate is distinguished by its higher molecular weight, lipophilicity, and metabolic stability profile. This guide provides a rigorous technical analysis of its chemical architecture, synthesis protocols, and safety considerations, specifically tailored for drug development professionals and organic chemists.
The molecule consists of two aromatic systems—a
Identity Data:
Structural Logic Diagram: The following diagram illustrates the connectivity and the critical metabolic cleavage site (ester bond) that dictates its toxicological profile.
Part 2: Physicochemical Specifications[1][4][8]
Furfuryl benzoate presents as a colorless to pale yellow oily liquid. Its high boiling point relative to lower furfuryl esters makes it a candidate for applications requiring lower volatility, though its use is constrained by safety parameters.
| Property | Value | Condition/Note |
| Physical State | Oily Liquid | Colorless to pale yellow |
| Density | 1.177 g/cm³ | @ 25°C |
| Refractive Index | 1.544 | @ 20°C |
| Boiling Point | ~298–299°C | @ 760 mmHg (Estimated) |
| Flash Point | > 110°C | Closed Cup |
| Solubility (Water) | Insoluble | Hydrophobic nature |
| Solubility (Organic) | Soluble | Ethanol, Chloroform, DMSO |
| LogP | ~2.40 | Moderate Lipophilicity |
Part 3: Synthetic Methodologies
While direct esterification is possible, the acid sensitivity of the furan ring (which tends to polymerize in strong acid) makes the Schotten-Baumann reaction or nucleophilic acyl substitution using mild bases the preferred route.[1]
Protocol: Base-Catalyzed Esterification (Schotten-Baumann Conditions)[1][2]
Objective: Synthesize furfuryl benzoate from furfuryl alcohol and benzoyl chloride while minimizing furan polymerization.
Reagents:
-
Furfuryl alcohol (1.0 eq)
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Benzoyl chloride (1.1 eq)[1]
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Pyridine or Triethylamine (1.2 eq)[1]
-
Dichloromethane (DCM) or Diethyl ether (Solvent)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a drying tube, dissolve furfuryl alcohol (1.0 eq) in dry DCM. Cool the solution to 0°C in an ice bath to control the exotherm.
-
Base Addition: Add Pyridine (1.2 eq) slowly. The base acts as an HCl scavenger.
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Acylation: Add Benzoyl chloride (1.1 eq) dropwise over 30 minutes. Maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
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Workup:
-
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography if necessary, though high purity is often achieved after workup.
Part 4: Spectroscopic Identification
Researchers should validate the compound using the following expected spectral signatures.
-
¹H NMR (CDCl₃, 300 MHz):
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IR Spectrum:
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1720 cm⁻¹: Strong C=O stretch (Ester).[1]
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1270 cm⁻¹: C-O stretch.
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1500/1600 cm⁻¹: Aromatic ring vibrations.
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710 cm⁻¹: Monosubstituted benzene ring.
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Part 5: Metabolic Fate & Toxicology (Safety)[1][12]
Critical Warning: Unlike some aliphatic esters, furfuryl benzoate is not generally recognized as safe (GRAS) for flavor use by FEMA. Its primary safety concern stems from its metabolic hydrolysis product: furfuryl alcohol .
Metabolic Pathway: Upon ingestion or absorption, nonspecific esterases (carboxylesterases) rapidly hydrolyze the ester bond.
-
Hydrolysis: Yields Benzoic acid (excreted as hippuric acid) and Furfuryl alcohol.
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Toxification: Furfuryl alcohol can be oxidized to Furfural, which is further oxidized to Furoic acid.[7] However, intermediate metabolites can form reactive species capable of DNA alkylation or protein binding.
Toxicological Data:
-
Furfuryl Alcohol (Metabolite): Known to cause respiratory irritation and CNS depression; potential carcinogen (Group 2B).[1]
-
Handling: Use full PPE (gloves, goggles). Avoid inhalation of vapors.
Part 6: Applications in Research
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Chemical Intermediate: Used as a building block for complex furan-containing heterocycles in medicinal chemistry.[1]
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Polymer Science: Investigated as a monomer or additive in furan-based resins, leveraging the furan ring's ability to crosslink under specific conditions.
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Non-Food Fragrance: Patent literature suggests potential utility in air care or warming devices (e.g., disposable heating packs) where it may act as a solvent or modulator, but it is strictly excluded from food flavor applications [1].
References
-
The Good Scents Company. (2023). Furfuryl Benzoate Chemical Properties and Safety. Retrieved from [Link]
-
PubChem. (2025).[3][4][8] Furfuryl Benzoate Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Furfuryl Alcohol: IDLH and Toxicity Data. Centers for Disease Control and Prevention. Retrieved from [Link][1]
-
FEMA. (2023). Flavor and Extract Manufacturers Association GRAS List (Search: Furfuryl). (Note: Confirms status of related esters; Furfuryl Benzoate is not FEMA GRAS). Retrieved from [Link][1]
Sources
- 1. 4-(5-FORMYL-2-FURYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. Furfuryl benzoate | C12H10O3 | CID 250093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Furfuryl benzoate | C12H10O3 | CID 250093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. furfuryl benzoate, 34171-46-5 [thegoodscentscompany.com]
- 6. pure.urosario.edu.co [pure.urosario.edu.co]
- 7. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 8. Tetrahydrofurfuryl benzoate | C12H14O3 | CID 94227 - PubChem [pubchem.ncbi.nlm.nih.gov]
